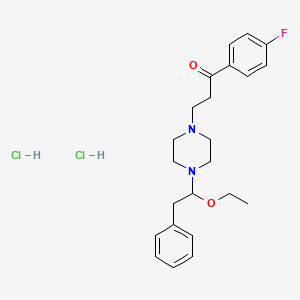
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoropropiophenone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride is a chemical compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a piperazine ring, a fluorinated phenyl group, and an ethoxyphenethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Ethoxyphenethyl Group: The ethoxyphenethyl group can be introduced via a nucleophilic substitution reaction using an appropriate phenethyl halide.
Fluorination: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent.
Final Coupling: The final step involves coupling the piperazine derivative with the fluorinated phenyl group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Uniqueness
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl group and piperazine ring differentiate it from other phenethylamine derivatives, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
21263-31-0 |
|---|---|
Formule moléculaire |
C23H31Cl2FN2O2 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H29FN2O2.2ClH/c1-2-28-23(18-19-6-4-3-5-7-19)26-16-14-25(15-17-26)13-12-22(27)20-8-10-21(24)11-9-20;;/h3-11,23H,2,12-18H2,1H3;2*1H |
Clé InChI |
DFLNVROISPZINC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















